molecular formula C11H14FNO B1661752 3-(3-Fluorophenoxy)piperidine CAS No. 946725-84-4

3-(3-Fluorophenoxy)piperidine

Cat. No.: B1661752
CAS No.: 946725-84-4
M. Wt: 195.23
InChI Key: MYUQPFFFBODNTO-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenoxy)piperidine” is a chemical compound with the empirical formula C12H16FNO . It has a molecular weight of 209.26 . It is a solid in form .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a fluorophenoxy group . The SMILES string representation of the molecule is Fc1cccc(OCC2CCCNC2)c1 .


Physical and Chemical Properties Analysis

“this compound” is a solid . It has an empirical formula of C12H16FNO and a molecular weight of 209.26 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorinated N-Heterocycles Synthesis

    Víctor García‐Vázquez et al. (2021) detailed a palladium-catalyzed [4 + 2] annulation approach to create fluorinated and trifluoromethylthio-piperidines. This method offers a simple and efficient way to access analogs of these compounds, allowing for chemoselective derivatization with high diastereocontrol (García‐Vázquez et al., 2021).

  • Accessing (Multi)Fluorinated Piperidines

    Tobias Wagener et al. (2020) reported on the cis-selective hydrogenation of fluoropyridines to yield a broad scope of (multi)fluorinated piperidines using a commercially available heterogeneous catalyst. This protocol is notable for its simplicity and robustness, demonstrating the potential for creating fluorinated derivatives of important drug compounds (Wagener et al., 2020).

Applications in Pharmaceutical Research

  • Paroxetine Hydrochloride: David Germann et al. (2013) reviewed the physicochemical properties, methods of preparation, and chromatographic methods of analysis for paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor. This review underscores the importance of fluorinated piperidines in the development of treatments for various psychological disorders (Germann et al., 2013).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Properties: S. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This study provides insights into how fluorinated piperidines can serve as effective corrosion inhibitors (Kaya et al., 2016).

Biomedical Applications

  • Antimycobacterial Spiro-piperidin-4-ones: R. Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones, evaluating their activity against Mycobacterium tuberculosis. The study highlighted compound 4e's significant in vitro activity, underscoring the potential of fluorinated piperidines in developing antimicrobial agents (Kumar et al., 2008).

Future Directions

Piperidines, including “3-(3-Fluorophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the pharmacological applications of “this compound” and other piperidine derivatives .

Properties

IUPAC Name

3-(3-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUQPFFFBODNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663027
Record name 3-(3-Fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946725-84-4
Record name 3-(3-Fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluorophenoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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